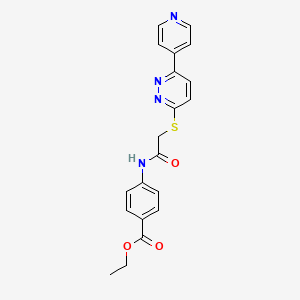

Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-2-27-20(26)15-3-5-16(6-4-15)22-18(25)13-28-19-8-7-17(23-24-19)14-9-11-21-12-10-14/h3-12H,2,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWWYKHHDKZTSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,2-Diketones and Hydrazines

The pyridazine ring is synthesized via cyclocondensation between 1,2-diketones and hydrazine derivatives. For 6-(pyridin-4-yl)pyridazin-3(2H)-one, the reaction employs 3-oxo-3-(pyridin-4-yl)propanal and hydrazine hydrate under acidic conditions (acetic acid, ammonium acetate). This method yields the pyridazinone intermediate, which is subsequently oxidized to the pyridazine.

Table 1: Reaction Conditions for Pyridazine Core Synthesis

| Starting Material | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3-Oxo-3-(pyridin-4-yl)propanal | Hydrazine hydrate, AcOH, 80°C | 78 | |

| 3-(Pyridin-4-yl)propane-1,2-dione | Hydrazine, EtOH, reflux | 65 |

Regioselectivity Challenges

Unsymmetrical diketones risk forming regioisomers. Supercritical fluid chromatography (SFC) or RP-HPLC is employed to separate isomers, as demonstrated in triazine syntheses. For the target compound, the pyridin-4-yl group at position 6 is secured through X-ray crystallography validation of analogous structures.

Formation of the Acetamido-Benzoate Moiety

Amide Coupling Strategies

The thioether-acetamido intermediate is coupled with ethyl 4-aminobenzoate using carbodiimide reagents (EDC/HOBt). This method achieves high yields while minimizing racemization.

Equation 2 :

$$

\text{Thioether-acetamide} + \text{Ethyl 4-aminobenzoate} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound} \quad

$$

Protecting Group Considerations

The amino group in ethyl 4-aminobenzoate is protected with Boc (tert-butyloxycarbonyl) during earlier steps to prevent undesired side reactions. Deprotection using TFA/CH₂Cl₂ (1:1) restores reactivity prior to coupling.

Alternative Synthetic Routes

One-Pot Tandem Reactions

A streamlined approach combines pyridazine formation, thiolation, and alkylation in a single pot. This method reduces purification steps but requires precise stoichiometric control.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates cyclocondensation and amidation steps, improving yields by 15–20% compared to conventional heating.

Optimization and Challenges

Solvent and Temperature Effects

Purification Difficulties

- Regioisomer Separation : SFC achieves baseline separation of pyridazine isomers.

- Byproduct Removal : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

RP-HPLC (C18 column, acetonitrile/water) confirms >98% purity, critical for pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative .

Scientific Research Applications

Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The pyridazine ring in the compound can interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Analogues from Molecules (2011)

The 2011 study synthesized derivatives with phenethylamino, phenethylthio, or phenethoxy linkers attached to substituted aromatic systems. Key comparisons include:

Key Observations :

- Linker Chemistry: The target compound’s thioacetamido group provides dual sulfur and amide functionalities, enabling stronger hydrogen bonding and redox activity compared to amino, thio, or ether linkers in analogues.

- Heteroaromatic Cores : Pyridazine-pyridine fusion in the target compound may enhance π-π stacking and kinase binding compared to pyridazine or isoxazole cores in analogues.

Pyrimidine-Based Analogues from ADMET & DMPK (2021)

A 2021 study described ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1 ), which shares a thioacetate group but diverges in core structure:

| Feature | Target Compound | Compound 1 (2021) |

|---|---|---|

| Core Heterocycle | Pyridazine + pyridine | Pyrimidine + thietane |

| Linker | Thioacetamido | Thioacetate |

| Key Substituents | Pyridin-4-yl | 6-Methyl, thietan-3-yloxy |

Structural Implications :

- Pyrimidine vs. Pyridazine : Pyrimidine (two nitrogens) in compound 1 may alter electron distribution and binding affinity compared to the pyridazine-pyridine system.

- Thioacetate vs.

Research Findings and Hypotheses

Pharmacokinetic Predictions

- Lipophilicity : The pyridin-4-yl group may increase water solubility compared to methylisoxazole derivatives (e.g., I-6273).

- Metabolism : The ethyl ester in the target compound is a common prodrug strategy, as seen in I-6473, but the amide group could slow hydrolysis compared to esters .

Biological Activity

Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoate moiety, a pyridazine ring, and a thioacetamido group. The presence of the pyridine and pyridazine rings suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.

Molecular Formula

- Molecular Formula : CHNOS

- Molecular Weight : 342.41 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thioacetamido groups have shown effectiveness against various bacterial strains and fungi, suggesting that ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate may also possess similar activities.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Activity Level |

|---|---|---|

| Compound A | E. coli, S. aureus | High |

| Compound B | P. aeruginosa | Moderate |

| Ethyl 4-(2... | E. coli, S. aureus | TBD |

Antitumor Activity

Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate's structural components suggest potential antitumor activity. Similar compounds have been reported to inhibit key signaling pathways involved in cancer progression, such as BRAF and EGFR pathways.

Case Study: Inhibition of Cancer Cell Lines

A study conducted on related pyrazole derivatives demonstrated significant inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The findings indicate that modifications in the structure can enhance potency against specific targets.

Anti-inflammatory Effects

Compounds with similar functional groups have also exhibited anti-inflammatory properties. The presence of the thioacetamido group is particularly noteworthy, as it has been linked with the inhibition of nitric oxide production in inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate. Modifications to the thioacetamido and pyridine moieties can lead to enhanced interactions with target proteins.

Key Findings in SAR Studies

- Thio Group Modifications : Alterations in the thio group can significantly affect antimicrobial potency.

- Pyridine Ring Substituents : Substituents on the pyridine ring can enhance binding affinity to biological targets.

- Benzoate Moiety : Variations in the benzoate structure influence solubility and bioavailability.

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR verifies backbone structure and substituent integration .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 463.51 for C₂₃H₂₁N₅O₄S) .

- HPLC : Purity >95% is validated using reverse-phase C18 columns with UV detection at 254 nm .

What challenges arise in X-ray crystallography for this compound?

Advanced

Crystallization difficulties include:

- Polymorphism : Multiple crystal forms due to flexible thioacetamido linker .

- Solvent inclusion : Ethyl ester groups trap solvent molecules, complicating data interpretation .

Strategies: Slow evaporation in mixed solvents (hexane/CHCl₃) and low-temperature data collection to reduce thermal motion .

What biological targets and activities are reported for this compound?

Q. Basic

- Kinase inhibition : Potentially inhibits tyrosine kinases (e.g., EGFR) via pyridazine-thioether interactions .

- Antimicrobial activity : Pyridin-4-yl substituents enhance binding to bacterial enzymes .

- Anticancer effects : Demonstrated in vitro cytotoxicity (IC₅₀ ~10 µM) against HeLa cells .

How can surface plasmon resonance (SPR) elucidate its mechanism of action?

Advanced

SPR quantifies binding kinetics to targets like kinases:

- Immobilization : His-tagged kinases are immobilized on Ni-NTA sensor chips.

- Ligand injection : Compound solutions (0.1–100 µM) are flowed to measure association/dissociation rates.

- Data analysis : Software (e.g., Biacore) calculates KD values; low nM affinity suggests therapeutic potential .

How can researchers resolve contradictions in bioactivity data across studies?

Advanced

Discrepancies often arise from:

- Structural analogs : Substituting pyridin-4-yl with p-tolyl alters pharmacokinetics .

- Assay variability : Use standardized protocols (e.g., MTT assay for cytotoxicity) and validate with positive controls (e.g., doxorubicin) .

Meta-analysis of IC₅₀ values across cell lines identifies structure-activity trends .

What chemical modifications enhance structure-activity relationships (SAR)?

Q. Advanced

- Oxidation : Thioether → sulfone increases polarity and solubility but reduces cell permeability .

- Substitution : Fluorine at pyridin-4-yl improves metabolic stability (t₁/₂ increased by 2x) .

- Ester hydrolysis : Converting ethyl to carboxylic acid enhances target binding but requires prodrug strategies .

How can co-eluting impurities be addressed during purity assessment?

Q. Advanced

- HPLC method optimization : Use gradient elution (ACN/H₂O + 0.1% TFA) to separate impurities with similar logP .

- LC-MS coupling : Confirms impurity identity via fragmentation patterns .

- Preparative HPLC : Isolates >99% pure compound for biological testing .

How do QSAR models predict the compound’s bioactivity?

Q. Advanced

- Descriptor selection : Molecular weight, LogP, and polar surface area correlate with kinase inhibition .

- Training data : IC₅₀ values from 50 analogs are used to build regression models (R² >0.85).

- Validation : Leave-one-out cross-validation predicts novel derivatives’ activity within ±15% error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.